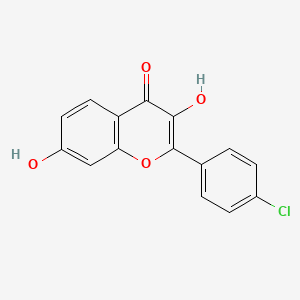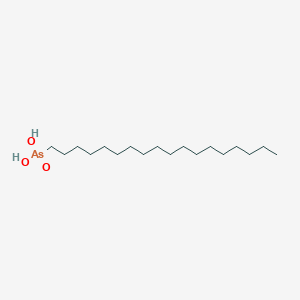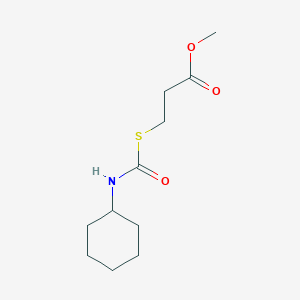![molecular formula C16H15F3O3S B14007181 [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate CAS No. 84877-44-1](/img/structure/B14007181.png)
[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H15F3O3S It is characterized by the presence of trifluoromethyl and methylphenyl groups attached to an ethyl chain, which is further bonded to a methylbenzenesulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate typically involves the reaction of 2,2,2-trifluoro-1-(4-methylphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,2,2-Trifluoro-1-(4-methylphenyl)ethanol+4-methylbenzenesulfonyl chloride→[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonates or sulfonamides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
科学研究应用
Chemistry
In chemistry, [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
作用机制
The mechanism of action of [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] benzenesulfonate
- [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-chlorobenzenesulfonate
- [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-nitrobenzenesulfonate
Uniqueness
Compared to similar compounds, [2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate is unique due to the presence of both trifluoromethyl and methyl groups, which impart distinct electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
84877-44-1 |
|---|---|
分子式 |
C16H15F3O3S |
分子量 |
344.4 g/mol |
IUPAC 名称 |
[2,2,2-trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15F3O3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)22-23(20,21)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 |
InChI 键 |
NVPYPUPRRVDGPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)OS(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


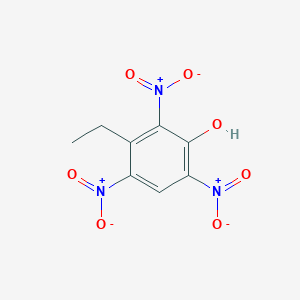
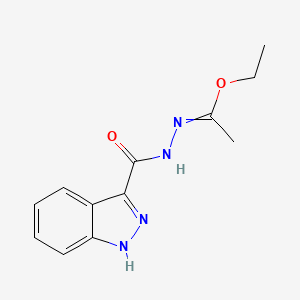
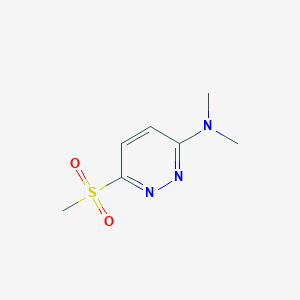

![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
